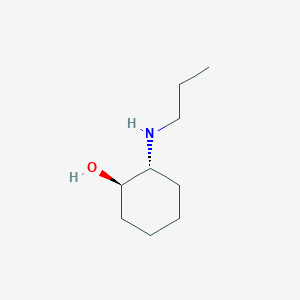

(1R,2R)-2-(Propylamino)cyclohexanol

Descripción

Significance of Chiral Amino Alcohols as Stereochemical Architectures

Chiral amino alcohols are fundamental building blocks in the synthesis of a wide range of biologically active compounds and complex organic molecules. westlake.edu.cn Their importance stems from their ability to control the three-dimensional arrangement of atoms during a chemical reaction, a concept known as stereocontrol. This control is paramount in fields such as medicinal chemistry, where the therapeutic effect of a drug is often dependent on a specific stereoisomer.

The presence of both an amino and a hydroxyl group allows these molecules to coordinate to metal centers, forming chiral catalysts that can direct the stereochemical outcome of a reaction. This has led to their widespread use as ligands in various asymmetric catalytic processes, including reductions, oxidations, and carbon-carbon bond-forming reactions. Furthermore, the amino and hydroxyl moieties can be readily derivatized, allowing for the fine-tuning of their steric and electronic properties to optimize their performance in specific applications.

The development of efficient methods for the synthesis of enantiomerically pure amino alcohols is an active area of research. nih.gov Traditional approaches often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards half of the material. cornell.edu Modern strategies focus on asymmetric synthesis, where the desired stereoisomer is generated directly from achiral or prochiral starting materials. nih.govresearchgate.net

Overview of (1R,2R)-2-(Propylamino)cyclohexanol within the Chiral Aminocyclohexanol Landscape

This compound is a specific stereoisomer of 2-(propylamino)cyclohexanol, where the amino and hydroxyl groups are in a trans configuration on a cyclohexane (B81311) ring, and both stereocenters have an 'R' absolute configuration. This precise spatial arrangement of functional groups dictates its chemical reactivity and its utility in asymmetric synthesis.

While perhaps not as extensively documented in the mainstream literature as some other chiral amino alcohols, this compound and its analogs serve as important intermediates and chiral auxiliaries. The propyl group attached to the nitrogen atom influences the steric and electronic environment around the chiral centers, which can be advantageous in certain synthetic applications.

The synthesis of this compound and related structures often involves the enantioselective ring-opening of an epoxide with an amine or the asymmetric reduction of an α-amino ketone. These methods aim to establish the desired stereochemistry with high fidelity. The resulting enantiopure aminocyclohexanol can then be employed in subsequent transformations, transferring its chirality to new molecules.

The utility of the aminocyclohexanol scaffold is highlighted by the applications of similar structures. For instance, derivatives of 2-aminocyclohexanol (B3021766) have been successfully used as ligands in asymmetric transfer hydrogenation and addition reactions. cornell.edu The specific (1R,2R) configuration is often crucial for achieving high enantioselectivity in these catalytic cycles.

Data on Related Chiral Aminocyclohexanols

To provide context for the properties and applications of this compound, the following table presents data on related and more extensively studied chiral aminocyclohexanol derivatives.

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| (1R,2R)-2-Aminocyclohexanol | 6982-43-0 | C₆H₁₃NO | Chiral building block, ligand for asymmetric catalysis. cornell.edu |

| (1R,2R)-2-(Benzylamino)cyclohexanol | 141553-09-5 | C₁₃H₁₉NO | Intermediate for chiral ligands, used in asymmetric synthesis. strem.com |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | 54533-91-4 | C₈H₁₇NO | Ligand for asymmetric addition reactions. |

| (1R,2R)-2-(Cyclopropylamino)cyclohexanol | 189362-43-4 | C₉H₁₇NO | Intermediate in the synthesis of phosphodiesterase III inhibitors. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-2-(propylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCHYQGUFUDW-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574174 | |

| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-74-5 | |

| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Elucidation and Structural Characterization of 1r,2r 2 Propylamino Cyclohexanol and Its Derivatives

Spectroscopic Methods for Absolute and Relative Configuration Determination

A variety of sophisticated spectroscopic techniques are utilized to unravel the complex stereochemistry of chiral molecules. These methods provide detailed information about the connectivity of atoms and their spatial relationships, which are essential for determining both the relative and absolute configurations of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides extensive information about the structure, dynamics, and environment of molecules in solution. wikipedia.org It is based on the magnetic properties of atomic nuclei and is a cornerstone in the structural elucidation of organic compounds. wikipedia.org

One-dimensional (1D) NMR spectroscopy, such as ¹H and ¹³C NMR, offers initial insights into the molecular structure by identifying the different chemical environments of the nuclei. hmdb.caresearchgate.net However, for complex molecules like (1R,2R)-2-(Propylamino)cyclohexanol and its derivatives, 1D spectra can be crowded and difficult to interpret due to overlapping signals. stackexchange.com

Two-dimensional (2D) NMR techniques provide a solution to this by spreading the signals over two frequency axes, which helps to resolve overlapping peaks and reveal correlations between different nuclei. slideshare.netwikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies nuclei that are coupled to each other through chemical bonds (typically over two or three bonds). slideshare.netwikipedia.orglibretexts.org In the context of this compound, COSY spectra would show cross-peaks between the signals of protons on adjacent carbon atoms, helping to establish the connectivity within the cyclohexyl ring and the propyl chain. slideshare.netprinceton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. slideshare.netwikipedia.orglibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances up to about 5 Å. libretexts.orgyoutube.com For this compound, NOESY is invaluable for determining the relative stereochemistry by observing spatial proximities between protons on the cyclohexyl ring and the propylamino substituent. youtube.com

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Through-bond connectivity between nuclei. slideshare.netprinceton.edu | Establishes the proton-proton coupling network within the cyclohexane (B81311) ring and the propyl group. |

| NOESY | Through-space proximity of nuclei (up to ~5 Å). libretexts.orgyoutube.com | Determines the relative stereochemistry and conformational preferences by identifying protons that are close in space. |

For derivatives of this compound, inducing a partial alignment using a suitable medium allows for the measurement of RDCs, which can then be used to refine the three-dimensional structure and validate stereochemical assignments. wikipedia.org

| Parameter | Description |

| Principle | Measures the dipolar interactions between nuclei in a partially aligned molecule. nih.govwikipedia.org |

| Information | Provides long-range orientational information of internuclear vectors. nih.govnih.gov |

| Application | Determination of relative stereochemistry and global folding of molecules. nih.govwikipedia.org |

The Nuclear Overhauser Effect (NOE) is the change in the intensity of an NMR resonance when the resonance of a nearby nucleus is saturated. wikipedia.org This effect arises from through-space dipolar interactions and is highly sensitive to the distance between nuclei. wikipedia.orglibretexts.org

NOE difference spectroscopy and the 2D NOESY experiment are fundamental in determining the relative configuration and preferred conformation of molecules like this compound. libretexts.orgnih.govwiley.com By irradiating a specific proton and observing which other protons show an enhancement in their signal, it is possible to deduce which groups are in close spatial proximity. youtube.com This information is critical for distinguishing between different stereoisomers and for analyzing the conformational dynamics of the molecule. libretexts.org

| NOE-Based Method | Description | Application |

| NOE Difference Spectroscopy | A 1D experiment where the intensity change of a proton signal is observed upon irradiation of another proton. youtube.com | Identifies specific through-space interactions to determine relative stereochemistry. libretexts.org |

| NOESY | A 2D experiment that maps all through-space proton-proton interactions in a single spectrum. wikipedia.orglibretexts.org | Provides a comprehensive picture of spatial proximities for detailed structural and conformational analysis. nih.gov |

Molecules are not static entities; they often exist as an equilibrium of different conformations. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes that occur on the NMR timescale. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion or rotation around single bonds. nih.gov

For this compound, DNMR could be employed to study the chair-twist conformational exchange of the seven-membered ring that can be formed through intramolecular hydrogen bonding, providing insights into the molecule's flexibility and the relative stability of its conformers. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usjascoinc.com The resulting VCD spectrum is unique for each enantiomer and is highly sensitive to the molecule's absolute configuration. nih.govnih.gov

The determination of the absolute configuration of a molecule like this compound using VCD involves comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. biotools.usamericanlaboratory.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com VCD is particularly advantageous as it can be performed on samples in solution, eliminating the need for crystallization which is often a challenging step. biotools.us

| Technique | Principle | Information Yielded | Advantage |

| VCD | Differential absorption of left and right circularly polarized IR light. biotools.usjascoinc.com | Absolute configuration of a chiral molecule. nih.govnih.gov | Does not require crystallization of the sample. biotools.us |

X-ray Crystallography of Chiral Aminocyclohexanol Derivatives

X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute configuration and detailed solid-state conformation of crystalline compounds. While specific crystallographic data for this compound itself is not widely available in published literature, the analysis of its derivatives and related chiral aminocyclohexanols provides a clear framework for understanding its structural characteristics. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For chiral aminocyclohexanol derivatives, X-ray crystallography serves several critical purposes. It unequivocally confirms the absolute stereochemistry at the chiral centers (C1 and C2 of the cyclohexane ring), which is crucial for applications in asymmetric synthesis and pharmaceuticals. Furthermore, it reveals the preferred conformation of the cyclohexane ring, which is typically a stable chair conformation. The analysis also details the spatial orientation of the amino and hydroxyl substituents, including vital information on intramolecular hydrogen bonding, which can significantly influence the molecule's reactivity and physical properties.

Studies on derivatives of (1R,2R)-2-aminocyclohexanol, often in the form of their hydrochloride salts to enhance crystallinity, have consistently confirmed the trans relationship between the amino and hydroxyl groups. In the (1R,2R) configuration, both substituents are in equatorial positions on the chair-form cyclohexane ring. This arrangement minimizes steric hindrance and is the most thermodynamically stable conformation.

The crystal structure of a representative chiral aminocyclohexanol derivative, such as a hydrochloride salt, would typically be determined and refined to a high degree of precision. The resulting data allows for the creation of detailed tables of crystallographic parameters, bond lengths, and bond angles.

Below are illustrative data tables representing the kind of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical (1R,2R)-2-(alkylamino)cyclohexanol hydrochloride derivative.

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C9H20ClNO |

| Formula Weight | 193.71 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.543(2) |

| b (Å) | 10.215(3) |

| c (Å) | 13.548(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1181.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.089 |

| Absorption Coeff. (mm⁻¹) | 0.315 |

| F(000) | 424 |

Table 2: Selected Bond Lengths and Angles for a Representative Derivative

| Bond/Angle | Length (Å) / Degrees (°) |

| Bond Lengths | |

| C1-O1 | 1.425(3) |

| C1-C2 | 1.532(4) |

| C2-N1 | 1.498(3) |

| N1-C7 | 1.505(4) |

| Bond Angles | |

| O1-C1-C2 | 110.5(2) |

| C1-C2-N1 | 111.2(2) |

| C2-N1-C7 | 114.8(2) |

| Torsion Angles | |

| O1-C1-C2-N1 | -178.5(2) |

This table provides key intramolecular distances and angles, confirming the covalent structure and stereochemical relationship of the functional groups. The torsion angle O1-C1-C2-N1 close to 180° is indicative of the anti-periplanar (trans) arrangement of the hydroxyl and amino groups.

Computational Chemistry Approaches for 1r,2r 2 Propylamino Cyclohexanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of systems involving (1R,2R)-2-(Propylamino)cyclohexanol and its analogues.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of reactions catalyzed by metal complexes bearing chiral amino alcohol or diamine ligands. These studies allow for the identification of intermediates and, crucially, the characterization of transition state (TS) structures. For instance, in asymmetric transfer hydrogenation reactions catalyzed by ruthenium or rhodium complexes of N-substituted (1R,2R)-diaminocyclohexane derivatives, DFT has been used to model the key hydride transfer step. By calculating the energies of various possible transition states, researchers can determine the most favorable reaction pathway.

One common mechanistic motif investigated is the concerted outer-sphere hydride transfer from a metal-hydride species to a substrate. DFT calculations help to elucidate the geometry of the six-membered ring transition state, revealing crucial non-covalent interactions, such as hydrogen bonds between the ligand's N-H group and the substrate's carbonyl oxygen, that stabilize the TS and dictate the reaction's progress. uniud.it

Rationalization of Enantioselectivity and Diastereoselectivity

The primary application of DFT in the context of chiral ligands like this compound is to explain and predict the stereochemical outcome of asymmetric reactions. By comparing the activation energies of the transition states leading to the (R) and (S) products, the enantioselectivity of a reaction can be rationalized.

A reversal of stereoselectivity has been investigated through DFT calculations when switching from diamine to diether or amino ether ligands derived from the trans-1,2-cyclohexane backbone in reactions like intramolecular carbolithiation. researchgate.net These studies show that high enantioselectivities often arise from subtle, weak interactions between the chiral ligand and the substrate within the transition state assembly. researchgate.net The bulky cyclohexane (B81311) backbone of the ligand creates a well-defined chiral pocket, and DFT models can precisely map the steric repulsions and attractive interactions (e.g., CH-π, hydrogen bonds) that favor one diastereomeric transition state over the other. researchgate.netunivie.ac.at The difference in energy between these competing transition states directly correlates with the predicted enantiomeric excess (ee), which can then be compared with experimental results.

Table 1: Representative DFT-Calculated Energy Differences in Asymmetric Catalysis

| Catalytic System | Reaction | Competing Transition States | ΔΔG‡ (kcal/mol) | Predicted Major Enantiomer |

| Ru-TsDPEN-type catalyst | Ketone Hydrogenation | TS-R vs. TS-S | 1.5 - 2.5 | R or S (ligand dependent) |

| Pd-DACH-type catalyst | Allylic Alkylation | pro-R vs. pro-S attack | 1.2 - 2.0 | R or S (ligand dependent) |

| Cu-(R,R)-Ph-Box catalyst | Diels-Alder Cycloaddition | Re-face vs. Si-face attack | ~1.8 | Endo product |

Note: This table presents typical values from studies on related chiral ligands to illustrate the application of DFT. The specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Properties (NMR, VCD)

DFT is also a reliable method for predicting the spectroscopic properties of chiral molecules. While NMR chemical shifts can be calculated, Vibrational Circular Dichroism (VCD) spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov

A computational protocol for VCD involves first performing a conformational search to identify all low-energy conformers of the molecule. nih.gov Then, for each significant conformer, the geometry is optimized, and the IR and VCD spectra are calculated using DFT, often with the B3LYP functional. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. nih.gov By comparing the predicted VCD spectrum with the experimental one, the absolute configuration can be assigned with high confidence. This approach is invaluable for chiral molecules like this compound, where the stereochemistry is paramount to its function. nih.govnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Stereochemical and Conformational Studies

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of larger systems or over longer timescales. nih.govresearchgate.net

MD simulations provide insight into the dynamic behavior of these molecules in solution. tandfonline.comsci-hub.se For instance, MD simulations have been extensively used to study how platinum complexes of (1R,2R)-diaminocyclohexane (the core of oxaliplatin) interact with DNA. researchgate.net These simulations reveal how the chiral ligand directs the binding of the complex into the major or minor groove of DNA and how it influences the local DNA structure upon binding. sci-hub.seresearchgate.net The simulations can track the formation and stability of hydrogen bonds between the ligand's N-H groups and the DNA bases, which are believed to be crucial for the drug's mechanism of action. researchgate.net

Table 2: Computational Methods for Conformational and Dynamic Analysis

| Method | Application | Key Insights |

| MM | Rapid conformational search of the ligand and its metal complexes. | Identification of stable conformers, preferred chelation modes. |

| MD | Simulation of the dynamic behavior of the catalyst-substrate complex. | Understanding flexibility, solvent effects, and long-range interactions. |

| MD | Study of drug-target interactions (e.g., DACH-Pt complexes with DNA). tandfonline.com | Elucidation of binding modes, conformational changes, and interaction dynamics. tandfonline.comsci-hub.se |

Quantum Chemical Calculations for Chiral Molecular Recognition and Intermolecular Interactions

Quantum chemical calculations are essential for understanding the subtle forces that govern chiral molecular recognition. This is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. For ligands like this compound, this is the fundamental basis of their ability to induce enantioselectivity.

DFT calculations can quantify the strength of various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between the chiral ligand and a substrate or between two chiral molecules. nih.govresearchgate.net Studies on macrocycles formed from (1R,2R)-diaminocyclohexane show that specific noncovalent associations lead to the formation of complex supramolecular structures. nih.govacs.org DFT calculations can estimate the interaction energies within these assemblies, revealing the driving forces for their formation. nih.gov

These calculations can also model the interaction in a "lock-and-key" or "hand-in-glove" fashion, explaining why one enantiomer of a substrate fits more favorably into the chiral environment created by the catalyst. The analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize the specific bonding interactions that stabilize the preferred diastereomeric complex. nih.govacs.org

Applications of 1r,2r 2 Propylamino Cyclohexanol Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Development

The design of effective chiral ligands is paramount for achieving high levels of enantioselectivity in asymmetric catalysis. The structural framework of (1R,2R)-2-(propylamino)cyclohexanol serves as a versatile scaffold for the development of a diverse range of chiral ligands. These ligands are often synthesized by modifying the amino and hydroxyl groups to tune their steric and electronic properties, thereby optimizing their performance in specific catalytic reactions. The rigid [2.2]paracyclophane skeleton, known for its stability and steric bulk, has also been incorporated into ligand design to create a superior chiral environment. dicp.ac.cn

Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. The coordination of the ligand to a metal center creates a chiral catalytic species that can effectively control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of enantiomerically enriched compounds. While conventional catalysts for this process often rely on expensive and toxic platinum group metals like ruthenium, research has been directed towards developing catalysts based on more abundant and "greener" metals such as iron. rsc.org The design of chiral ligands is crucial for the success of these alternative catalysts.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. capes.gov.br The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Mechanistic studies, including those on the allylic alkylation of cyclobutenes, have revealed that the choice of ligand can control the diastereo- and enantioselectivity, sometimes deviating from the generally accepted "double inversion" mechanism. nih.gov Iridium catalysts have also been developed for asymmetric allylic substitution reactions, exhibiting high regioselectivity and enantioselectivity. researchgate.net Furthermore, palladium catalysis with chiral phosphoramidite (B1245037) ligands has enabled the asymmetric allylic C-H alkylation of allyl ethers. nih.gov

Asymmetric Friedel-Crafts Reactions

The asymmetric Friedel-Crafts reaction is a key method for the enantioselective formation of carbon-carbon bonds to aromatic rings. buchler-gmbh.com Chiral metal complexes can act as Lewis acids to activate the electrophile and control the facial selectivity of the nucleophilic attack by the aromatic compound. For instance, palladium(0) complexes can be used to activate indolyl propiolates, enabling asymmetric C3-selective Friedel-Crafts additions to activated alkenes. rsc.org Rhodium(II) catalysts have been effectively used in the desymmetrization of [2.2]paracyclophanes through intramolecular cyclopropanation, leading to chiral products with high enantiomeric excess. nih.gov

Organocatalytic Asymmetric Transformations

In addition to their role in metal catalysis, derivatives of this compound are pivotal in the field of organocatalysis, where a small organic molecule acts as the catalyst. This approach offers a "greener" alternative to metal-based catalysts. nih.gov

Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Proline and its derivatives are well-known organocatalysts for this transformation, proceeding through an enamine intermediate. nih.govyoutube.com Prolinamides derived from 2-aminocyclohexanols have been shown to be effective catalysts for direct aldol reactions between ketones and aldehydes, affording high diastereo- and enantioselectivities. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has been a key strategy in improving the efficiency of these reactions. dntb.gov.uaresearchgate.net Research has also explored conducting these reactions in environmentally benign solvents like brine, achieving high yields and stereoselectivities. dntb.gov.uaresearchgate.net

| Catalyst System | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Bifunctional amide catalyst in brine | Cyclohexanone and p-nitrobenzaldehyde | Aldol adduct | High | High | High |

| Prolinamides of 2-(2-aminocyclohexyl)phenols | Ketones and aldehydes | Aldol products | High | up to 99:1 (anti/syn) | up to 99 |

| L-proline tetrazole | 1-phenyl-1,2-propanedione and acetone (B3395972) | Aldol product | 89 | - | 83 |

| L-proline tetrazole | Cyclopentanone | Aldol product | - | 95:5 | 99 (major enantiomer) |

Chiral Auxiliary Applications in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org 1,2-Amino alcohols and their derivatives are a well-established class of chiral auxiliaries used in a variety of asymmetric transformations. acs.orgnih.gov The this compound scaffold can be employed as a chiral auxiliary, where the stereocenters on the cyclohexane (B81311) ring effectively control the facial selectivity of reactions on a tethered prochiral substrate.

The auxiliary can be attached to a substrate, for example, through the formation of an amide or an imine. Subsequent reactions, such as alkylations, aldol reactions, or Diels-Alder reactions, proceed with a high degree of stereocontrol dictated by the steric and electronic properties of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and recovered for reuse. While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the principles established with analogous structures, such as trans-2-phenyl-1-cyclohexanol (B1200244) and various prolinol derivatives, underscore the potential of this compound in stereocontrolled synthesis. wikipedia.org

Biocatalytic Applications in Chiral Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, have been widely used for the kinetic resolution of racemic alcohols and amines, including derivatives of aminocyclohexanol. researchgate.net

Lipases can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. researchgate.net This enzymatic resolution is a common strategy for accessing enantiomerically pure this compound and its analogs. The efficiency and selectivity of the resolution are dependent on the specific lipase (B570770) used, the acyl donor, and the reaction conditions. For example, the lipase-catalyzed kinetic resolution of trans-2-phenylcyclohexanol using chloroacetate (B1199739) esters has been reported to yield both enantiomers with high optical purity. researchgate.net

Beyond resolution, enzymes can be employed in other chiral transformations. For instance, the promiscuous activity of some lipases allows them to catalyze carbon-carbon bond-forming reactions, such as aldol and Michael additions, albeit often with modest stereoselectivity. mdpi.com Furthermore, other classes of enzymes, such as oxidoreductases, could potentially be used for the asymmetric synthesis or transformation of this compound and its derivatives. The development of engineered enzymes with tailored substrate specificities and catalytic activities continues to expand the scope of biocatalysis in the synthesis of complex chiral molecules. nih.gov

Advanced Analytical Methodologies for Chiral Purity and Enantiomeric Excess Determination

Chromatographic Techniques for Enantiomer Separationdiva-portal.orgshimadzu.com.sgnih.gov

Chromatographic techniques are the cornerstone of chiral separations, enabling the physical separation of enantiomers based on their differential interactions with a chiral environment. shimadzu.com.sg The choice of chromatographic method and the specific conditions are critical for achieving successful enantiomeric resolution.

Chiral High-Performance Liquid Chromatography (HPLC)acs.orgresearchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the enantioseparation of a vast array of chiral compounds, including amino alcohols. nih.gov The success of chiral HPLC hinges on the use of a chiral stationary phase (CSP), which creates a stereochemically specific environment where the two enantiomers of a racemic mixture can form transient diastereomeric complexes with differing stabilities, leading to different retention times. acs.orgresearchgate.net

A variety of CSPs are commercially available and have been successfully utilized for the separation of chiral amines and amino alcohols. nih.gov These can be broadly classified based on the nature of the chiral selector:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate) of cellulose or amylose. researchgate.net They have demonstrated broad applicability for the enantioseparation of numerous chiral compounds. researchgate.netnih.gov For a compound like (1R,2R)-2-(Propylamino)cyclohexanol, these phases can offer effective separation under normal-phase, reversed-phase, or polar organic modes. nih.gov

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are bonded to a silica (B1680970) support. pharmacompass.com These CSPs are particularly effective for the separation of underivatized amino acids and other polar compounds due to their ability to engage in multiple interaction mechanisms, including ionic, hydrogen bonding, and hydrophobic interactions. pharmacompass.comnih.gov

Crown Ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. acs.orgresearchgate.net The chiral recognition mechanism involves the formation of inclusion complexes between the primary amine group of the analyte and the crown ether cavity. acs.org

Pirkle-type CSPs: These are based on small chiral molecules that are covalently bonded to a silica support and often work on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. rsc.org An advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite absolute configuration of the chiral selector. rsc.org

The mobile phase composition plays a crucial role in chiral recognition. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326), ethanol) is typically used. rsc.org For reversed-phase separations, aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. nih.gov The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and selectivity of ionizable compounds like this compound.

For certain analytes, derivatization with a suitable achiral or chiral reagent can enhance detectability and improve chromatographic separation. nih.gov However, direct separation on a CSP is often preferred to avoid the introduction of additional chiral centers or potential racemization during the derivatization step.

Table 1: Exemplary Chiral HPLC Conditions for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |

| Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) | n-Hexane/Isopropanol | UV | nih.gov |

| Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Acetic Acid | LC-MS | pharmacompass.com |

| Crown Ether-based (e.g., CROWNPAK CR(+)) | Perchloric acid solution | UV | acs.org |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | n-Hexane/Ethanol/Trifluoroacetic Acid | UV | rsc.org |

Chiral Gas Chromatography (GC)nih.gov

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. nih.gov For polar compounds such as this compound, which contains both amino and hydroxyl functional groups, derivatization is generally required to increase volatility and prevent peak tailing on the GC column.

Common derivatization strategies for amino alcohols include:

Acylation: The amino and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This converts the polar functional groups into less polar and more volatile esters and amides.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Once derivatized, the enantiomers can be separated on a chiral stationary phase. Cyclodextrin-based CSPs are widely used in chiral GC. These are typically derivatives of α-, β-, or γ-cyclodextrin that are chemically bonded or coated onto a polysiloxane backbone. The chiral recognition mechanism involves the formation of transient inclusion complexes between the derivatized analyte and the cyclodextrin (B1172386) cavity.

The choice of carrier gas (e.g., hydrogen, helium) and the temperature program of the GC oven are critical parameters that are optimized to achieve the best separation efficiency and resolution.

Table 2: Typical Chiral GC Conditions for Derivatized Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Derivatization Reagent | Carrier Gas | Detection | Reference |

| Derivatized β-cyclodextrin (e.g., Chirasil-Dex CB) | Trifluoroacetic anhydride (TFAA) | Hydrogen | FID, MS | |

| Derivatized γ-cyclodextrin | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Helium | MS |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol, isopropanol).

Similar to HPLC, the separation of enantiomers in SFC is achieved using chiral stationary phases. Polysaccharide-based and crown ether-based CSPs are commonly used and have shown excellent performance in SFC. The principles of chiral recognition are analogous to those in HPLC, involving the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.

The composition of the mobile phase, including the type and percentage of the modifier, as well as the addition of additives (e.g., acids or bases), can be optimized to fine-tune the retention and selectivity of the enantiomers. SFC is particularly well-suited for preparative chiral separations due to the ease of removing the supercritical CO2 from the collected fractions.

Table 3: Illustrative Chiral SFC Conditions for Amine and Alcohol Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |

| Polysaccharide-based (e.g., Chiralpak IC) | CO2 / Methanol with Isobutylamine | MS | |

| Crown Ether-based (e.g., Crownpak CR-I(+)) | CO2 / Ethanol with Trifluoroacetic Acid | UV, MS |

Mass Spectrometry Coupled Techniques for Advanced Chiral Analysis

The coupling of chromatographic separation techniques with mass spectrometry (MS) provides an additional dimension of analysis, offering high sensitivity and structural information. In recent years, advanced MS-based techniques have been developed that can also contribute to chiral analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, IMS-MS provides an orthogonal separation dimension, allowing for the differentiation of isomers, including enantiomers, that have the same mass-to-charge ratio.

For chiral analysis using IMS-MS, enantiomers can be distinguished by forming diastereomeric complexes with a chiral selector molecule. These diastereomeric ions will have different three-dimensional structures and, consequently, different collision cross-sections (CCS), leading to different drift times in the ion mobility cell.

Alternatively, derivatization of the enantiomers with a chiral reagent can produce diastereomers that can be separated by IMS-MS. For example, reacting a chiral amine with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) results in the formation of diastereomeric carbamates that can be resolved by IMS-MS. The separation efficiency in IMS-MS is influenced by factors such as the nature of the drift gas and the electric field strength.

Table 4: Key Parameters in IMS-MS for Chiral Analysis

| Parameter | Description | Impact on Chiral Separation | Reference |

| Drift Gas | The inert gas (e.g., nitrogen, helium) through which the ions travel. | The nature of the drift gas can affect the extent of ion-neutral collisions and thus the separation of ions with different shapes. | |

| Chiral Selector/Derivatizing Agent | A chiral molecule that interacts with the enantiomers to form diastereomeric species. | The choice of selector or derivatizing agent is crucial for creating diastereomers with significantly different collision cross-sections. | |

| Electric Field | The electric field applied across the drift tube propels the ions. | The strength and profile of the electric field influence the drift time and resolution of the separation. |

MALDI-TOF Mass Spectrometry for Reaction Monitoring and Structural Characterizationnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is widely used for the analysis of large biomolecules, but it can also be applied to the analysis of small molecules. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

For the analysis of small molecules like this compound, a key challenge is the potential for interference from matrix-related ions in the low mass range. This can be overcome by using specific matrices or by employing matrix-free desorption/ionization techniques.

Reaction Monitoring: MALDI-TOF MS can potentially be used for the rapid monitoring of chemical reactions, such as the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by MALDI-TOF MS, it is possible to track the consumption of reactants and the formation of the product. This can provide valuable information for optimizing reaction conditions. While other techniques like NMR have been demonstrated for online reaction monitoring of amino alcohol synthesis, the speed of MALDI-TOF analysis makes it an attractive option for high-throughput screening of reaction conditions.

Structural Characterization: MALDI-TOF/TOF tandem mass spectrometry can be employed for the structural characterization of the synthesized compound. In this approach, the ion of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the molecular structure, which can be used to confirm the identity of the synthesized this compound. While MALDI-TOF MS itself cannot distinguish between enantiomers, its coupling with fragmentation techniques provides a powerful tool for confirming the chemical structure of the chiral compound. nih.gov

Polarimetric Analysis for Optical Purity Assessmentshimadzu.comresearchgate.netwikipedia.org

Polarimetry is a classic and non-destructive technique used to measure the optical activity of chiral substances in solution. wikipedia.org It is based on the principle that enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. chemistrysteps.com This rotation is an intrinsic property of a chiral molecule and forms the basis for determining optical purity, which is often used to infer enantiomeric excess. masterorganicchemistry.com

The analysis is performed using a polarimeter, which measures the observed angle of rotation (α) when monochromatic light (typically from a sodium D-line at 589 nm) passes through a solution of the chiral compound. The observed rotation is dependent on the compound's concentration, the path length of the sample tube, temperature, and the wavelength of light used. chemistrysteps.com To standardize this measurement, the specific rotation [α] is calculated using Biot's Law:

[α]Tλ = α / (c × l)

Where:

[α]Tλ is the specific rotation at a given temperature (T) and wavelength (λ).

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the polarimeter tube in decimeters (dm).

An enantiomerically pure sample of this compound will exhibit a specific rotation value, while its enantiomer, (1S,2S)-2-(Propylamino)cyclohexanol, will have a specific rotation of the same magnitude but opposite sign. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero, as the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess (ee), can be calculated:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure enantiomer) × 100

The table below demonstrates how polarimetric data can be used to determine the enantiomeric excess of various mixtures of this compound, assuming a hypothetical specific rotation for the pure (1R,2R) enantiomer of +52.0°.

| Sample Composition (% 1R,2R : % 1S,2S) | Observed Specific Rotation ([α]obs) | Calculated Enantiomeric Excess (% ee) | Purity Assessment |

|---|---|---|---|

| 100 : 0 | +52.0° | 100% | Enantiopure |

| 90 : 10 | +41.6° | 80% | Enantioenriched |

| 75 : 25 | +26.0° | 50% | Enantioenriched |

| 50 : 50 | 0.0° | 0% | Racemic |

| 10 : 90 | -41.6° | 80% (of 1S,2S) | Enantioenriched |

| 0 : 100 | -52.0° | 100% (of 1S,2S) | Enantiopure |

This data is illustrative. The specific rotation of +52.0° is a hypothetical value for this compound for demonstrative purposes.

Future Perspectives and Emerging Research Directions in 1r,2r 2 Propylamino Cyclohexanol Research

Integration with Automated Synthesis and Continuous Flow Platforms for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and cost-effectiveness. Automated synthesis and continuous flow platforms are emerging as powerful solutions to address these challenges. illinois.edunih.govuva.nl

Continuous flow chemistry, where reactants are continuously fed through a reactor, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and productivity. nih.govacs.orgnih.gov The integration of chiral catalysts, such as those derived from (1R,2R)-2-(propylamino)cyclohexanol, into continuous flow systems is a promising area of research. nih.govuva.nl This can be achieved using both homogeneous and immobilized catalysts, with the latter being particularly attractive for fixed-bed flow reactors. nih.gov

Automated synthesis platforms, which use robotics and software to perform chemical reactions, can significantly accelerate the discovery and optimization of new synthetic routes. illinois.edusigmaaldrich.comyoutube.com These platforms can be used to rapidly screen different catalysts, reaction conditions, and substrates, leading to the development of more efficient and robust processes for the synthesis of chiral molecules. illinois.edusigmaaldrich.com

A comparison of key parameters for batch versus continuous flow synthesis of active pharmaceutical ingredients (APIs) highlights the potential benefits of adopting flow chemistry. acs.orgnih.gov

| Parameter | Batch Process | Continuous Flow Process | Average Reduction with Flow |

| E-factor (mass of waste per mass of product) | 10 - 110 | 2 - 20 | 87% |

| Energy Consumption (W g⁻¹ h⁻¹) | 0.1 - 100 | 0.01 - 10 | Up to 97% |

Green and Sustainable Synthetic Strategies for Chiral Amines

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical and chemical industries. nih.govmdpi.comnih.gov For the synthesis of chiral amines and their precursors like this compound, research is focused on developing more sustainable methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry metrics, such as Atom Economy (AE), E-factor, and Process Mass Intensity (PMI), are used to evaluate the environmental performance of a chemical process. mdpi.comnih.govmygreenlab.orgwiley-vch.deresearchgate.net Future research will aim to optimize the synthesis of chiral amino alcohols to improve these metrics. This can be achieved through various strategies, including the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govmdpi.comnih.gov The use of renewable starting materials and environmentally benign solvents are also key aspects of green synthetic strategies. nih.gov

The table below summarizes some key green chemistry metrics and their significance.

| Metric | Definition | Significance |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. wiley-vch.de |

| E-factor | Total waste (kg) / kg of product | Highlights the amount of waste generated per unit of product. nih.gov |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | Provides a comprehensive measure of the overall efficiency of a process. nih.gov |

| Reaction Mass Efficiency (RME) | Mass of the final product / Total mass of reactants | Accounts for reaction yield and stoichiometry. mygreenlab.org |

Leveraging Advanced Computational and Machine Learning Approaches in Chiral Compound Design and Synthesis

Advanced computational tools and machine learning (ML) are revolutionizing the field of chiral compound design and synthesis. rsc.orgchemistryworld.comresearchgate.netchem-station.comcatalysis.blog These approaches can accelerate the discovery of new catalysts, optimize reaction conditions, and provide a deeper understanding of reaction mechanisms.

Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of chemical reactions, providing insights into the factors that control stereoselectivity. nih.govacs.org This information can guide the design of new and more effective chiral catalysts.

Machine learning algorithms can be trained on experimental data to predict the outcome of chemical reactions, including enantioselectivity. rsc.orgchemistryworld.comresearchgate.netchem-station.com This predictive capability allows for the rapid screening of large virtual libraries of catalysts and substrates, significantly reducing the time and resources required for experimental studies. researchgate.netchem-station.com The integration of ML with automated synthesis platforms creates a powerful closed-loop system for the rapid discovery and optimization of chiral catalysts and reactions. researchgate.net

The application of these computational and data-driven approaches to chiral amino alcohols like this compound holds great promise for the development of highly efficient and selective catalytic systems for a wide range of asymmetric transformations.

Q & A

Basic Questions

Q. What are the established synthetic routes for (1R,2R)-2-(Propylamino)cyclohexanol, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves stereoselective amination of cyclohexanol derivatives. For example, chiral resolution via diastereomeric salt formation or asymmetric catalysis can ensure enantiomeric purity. Key steps include using chiral auxiliaries (e.g., tartaric acid derivatives) or enantioselective reducing agents. Chiral HPLC or polarimetry should validate purity, as demonstrated in studies of structurally similar compounds like tramadol intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR : Look for distinct proton signals in the cyclohexanol ring (δ 1.2–2.5 ppm) and the propylamine side chain (δ 2.6–3.1 ppm for N–CH₂). Stereochemical confirmation requires NOESY or COSY to assess spatial relationships between protons .

- IR : A broad O–H stretch (~3200–3500 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 172 and fragmentation patterns (e.g., loss of H₂O or propylamine) aid structural elucidation .

Q. What are the known physicochemical properties of this compound, and how do they influence solubility and reactivity in different solvents?

- Methodological Answer : The compound’s logP (~2.1) predicts moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF). The hydroxyl and amine groups enable hydrogen bonding, enhancing solubility in aqueous buffers at acidic pH. Reactivity in nucleophilic substitutions (e.g., esterification) is influenced by steric hindrance from the cyclohexane ring .

Advanced Questions

Q. How does the stereochemistry of this compound influence its catalytic activity in asymmetric synthesis reactions?

- Methodological Answer : The (1R,2R) configuration creates a chiral environment that stabilizes transition states in asymmetric catalysis. Computational studies (e.g., DFT calculations) show that the spatial arrangement of the propylamine group enhances enantioselectivity in reactions like methanolysis of cyclic anhydrides, where analogous catalysts achieve >90% ee . Experimental validation involves kinetic resolution experiments with chiral GC/MS analysis.

Q. What computational methods are suitable for modeling the reaction mechanisms involving this compound as a chiral catalyst?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and activation energies for nucleophilic pathways (e.g., base-catalyzed methanolysis).

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility of the catalyst.

- Docking Studies : Predicts interactions with substrates in enzyme-like environments. Prior work on piperidine-based catalysts highlights the importance of optimizing solvation models and basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies can resolve discrepancies in pharmacological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites contributing to in vivo effects.

- Receptor Binding Assays : Compare affinity for target receptors (e.g., opioid or adrenergic receptors) across models. For example, tramadol’s (1R,2R) enantiomer shows higher µ-opioid receptor binding in vitro but requires metabolic activation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.